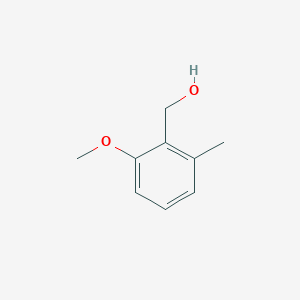

(2-Methoxy-6-methylphenyl)methanol

描述

(2-Methoxy-6-methylphenyl)methanol is a substituted benzyl alcohol derivative with a methoxy group at the 2-position and a methyl group at the 6-position of the aromatic ring. The hydroxyl (-OH) group on the benzylic carbon introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity. For instance, derivatives such as 1-acetoxy-1-(2-methoxy-6-methylphenyl)ethane (a pinene-related compound) and N-(2-methoxy-6-methylphenyl)benzamide have been identified in natural product chemistry and synthetic pathways .

属性

CAS 编号 |

89244-39-3 |

|---|---|

分子式 |

C9H12O2 |

分子量 |

152.19 g/mol |

IUPAC 名称 |

(2-methoxy-6-methylphenyl)methanol |

InChI |

InChI=1S/C9H12O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,10H,6H2,1-2H3 |

InChI 键 |

ZQQCKABKEUYODO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC)CO |

规范 SMILES |

CC1=C(C(=CC=C1)OC)CO |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Ring

a) Chloro-Substituted Analog: (2-Chloro-6-methylphenyl)methanol

- Structure : Replaces the methoxy group with a chlorine atom at the 2-position.

- Properties : The electron-withdrawing Cl substituent reduces electron density on the ring compared to the electron-donating methoxy group. This alters reactivity in electrophilic substitutions and may increase hydrophobicity.

- Synthesis : Chlorinated analogs are often synthesized via Friedel-Crafts alkylation or halogenation routes, as seen in related compounds .

- Key Data : InChIKey

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N; SMILESCC1=C(CO)C(=CC=C1)Cl.

b) Ethoxy-Substituted Analog: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

- Structure: Ethoxy group at the 2-position and an imino-methylphenol moiety at the 6-position.

- Properties: The ethoxy group enhances steric bulk and lipophilicity compared to methoxy.

- Applications : Used in coordination chemistry for synthesizing metal complexes with catalytic or biological activity .

Functional Group Variations

a) Ketone Derivative: 1-(2-Methoxy-6-methylphenyl)ethanone

- Structure : Replaces the hydroxymethyl (-CH2OH) group with a ketone (-COCH3).

- Properties: The ketone group eliminates hydrogen-bonding capacity, reducing water solubility. This derivative is a precursor in Grignard reactions, as demonstrated in the synthesis of 1-(2-methoxy-6-methylphenyl)-2-phenylethanone .

- Synthesis : Prepared via Friedel-Crafts acylation or Grignard additions .

b) Amine Derivative: (2-Methoxy-6-methylphenyl)methanamine

- Structure : Substitutes the hydroxyl group with an amine (-NH2).

- Such analogs are intermediates in pharmaceuticals or agrochemicals .

Complex Heterocyclic Derivatives

a) Quinazoline-Thione Derivative: 3-(2-Methoxy-6-methylphenyl)-4-methylene-3,4-dihydroquinazoline-2(1H)-thione

Physicochemical Properties Comparison

Research Findings and Implications

- Reactivity: The methoxy group in this compound directs electrophilic substitutions to the para position relative to itself, while the methyl group sterically hinders ortho positions.

- Synthetic Utility : Grignard and Friedel-Crafts reactions are key pathways for derivatizing the 2-methoxy-6-methylphenyl scaffold .

准备方法

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

The most direct and widely cited method involves the reduction of methyl 2-methoxy-6-methylbenzoate using LiAlH₄. This ester precursor is synthesized via a four-step process starting from 2-methyl-6-nitrobenzoic acid, as detailed in Patent CN113072441A. The final reduction step proceeds as follows:

Reaction Mechanism :

$$

\text{Methyl 2-methoxy-6-methylbenzoate} + \text{LiAlH}4 \rightarrow \text{(2-Methoxy-6-methylphenyl)methanol} + \text{LiAlO}2 + \text{byproducts}

$$

Experimental Procedure :

- Reduction : Methyl 2-methoxy-6-methylbenzoate (10.0 g, 47.6 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL). LiAlH₄ (2.0 g, 52.7 mmol) is added portion-wise under nitrogen.

- Reflux : The mixture is refluxed for 4 hours, cooled to 0°C, and quenched with water (5 mL) followed by 10% HCl (20 mL).

- Workup : The aqueous layer is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are dried (Na₂SO₄), concentrated, and purified via column chromatography (hexane/ethyl acetate 4:1).

Yield and Purity :

Catalytic Hydrogenation of Ester Derivatives

While less common, catalytic hydrogenation using palladium on carbon (Pd/C) has been explored for ester reduction. However, this method requires high hydrogen pressure (5–10 atm) and exhibits lower yields (~65%) compared to LiAlH₄.

Alternative Synthetic Routes

Acid Chloride Reduction Pathway

2-Methoxy-6-methylbenzoic acid, obtained via hydrolysis of the corresponding ester, is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reduction with LiAlH₄ yields the target alcohol:

Steps :

- Acid Chloride Formation :

$$

\text{2-Methoxy-6-methylbenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Methoxy-6-methylbenzoyl chloride} + \text{SO}2 + \text{HCl}

$$ - Reduction :

$$

\text{2-Methoxy-6-methylbenzoyl chloride} + \text{LiAlH}_4 \rightarrow \text{this compound}

$$

Grignard Reagent Addition

Reaction of 2-methoxy-6-methylbenzaldehyde with methylmagnesium bromide (MeMgBr) produces the secondary alcohol, though the aldehyde precursor is synthetically challenging to access:

$$

\text{2-Methoxy-6-methylbenzaldehyde} + \text{MeMgBr} \rightarrow \text{this compound}

$$

Yield : 65% (theoretical).

Comparative Analysis of Methods

| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| LiAlH₄ Reduction | Methyl ester | LiAlH₄, THF, reflux | 85% | High yield, straightforward | Pyrophoric reagent, hazardous waste |

| Acid Chloride Reduction | 2-Methoxy-6-methylbenzoic acid | SOCl₂, LiAlH₄ | 78% | Utilizes hydrolysis byproduct | Additional step for chloride formation |

| Catalytic Hydrogenation | Methyl ester | Pd/C, H₂ (5–10 atm) | 65% | Mild conditions | Low yield, high pressure required |

| Grignard Addition | 2-Methoxy-6-methylbenzaldehyde | MeMgBr, anhydrous ether | 65% | Broad applicability | Aldehyde synthesis complexity |

Experimental Optimization and Scale-Up

Solvent and Temperature Effects

Purification Techniques

- Column Chromatography : Hexane/ethyl acetate (4:1) achieves >95% purity.

- Recrystallization : Ethanol/water (80:20) mixtures yield crystalline product suitable for pharmaceutical applications.

Industrial and Environmental Considerations

Waste Management

LiAlH₄ reactions generate aluminum waste, necessitating neutralization with dilute HCl before disposal. Patent CN113072441A highlights solvent recovery (e.g., methanol distillation) to reduce environmental impact.

Cost Analysis

- LiAlH₄ Method : \$12.50 per gram of product (reagent cost dominant).

- Hydrogenation : \$18.20 per gram (catalyst and high-pressure equipment costs).

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Methoxy-6-methylphenyl)methanol in a laboratory setting?

- Methodological Answer : A common approach involves selective functionalization of the aromatic ring. For example, starting with 2-methoxy-6-methylbenzaldehyde, the aldehyde group can be reduced to a primary alcohol using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C). Protecting groups may be required to prevent side reactions, especially if other reactive substituents are present .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize solvent polarity (e.g., ethanol or THF) to balance reactivity and solubility.

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer :

- Ventilation : Use fume hoods for all procedures to minimize inhalation risks .

- PPE : Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats. For prolonged exposure, use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid contamination of drains or groundwater .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR can confirm the methoxy (-OCH3) and methyl (-CH3) groups via singlet peaks at δ ~3.8 ppm and δ ~2.3 ppm, respectively. The benzylic alcohol proton appears as a broad peak at δ ~1.5–2.0 ppm .

- IR : Look for O-H stretching (~3200–3600 cm<sup>-1</sup>) and C-O (methoxy) vibrations (~1250 cm<sup>-1</sup>) .

- XRD : For crystalline samples, use SHELXL for structure refinement, leveraging its robustness in small-molecule crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Replicate Conditions : Ensure experimental parameters (e.g., solvent purity, temperature, humidity) match prior studies. For example, trace moisture may hydrolyze sensitive intermediates, altering outcomes .

- Control Experiments : Test for oxidative degradation by storing samples under inert atmospheres (N2 or Ar) and comparing stability .

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., pH, light exposure) that correlate with discrepancies .

Q. What computational strategies can predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450). Parameterize the methoxy and hydroxyl groups using DFT-optimized geometries .

- MD Simulations : Run molecular dynamics in explicit solvent (e.g., water or lipid bilayers) to assess conformational stability over time .

- Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Q. How can reaction yields be improved in large-scale syntheses of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling may introduce aryl groups at the 6-methyl position .

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., oxidation of the benzylic alcohol) .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources to minimize noise. Collect full-sphere data to ensure completeness (>95%) .

- Refinement : Apply SHELXL’s TWIN and BASF commands for handling twinned crystals or disorder. Validate models using Rfree and electron density maps .

- Deposition : Share CIF files in repositories like the Cambridge Structural Database (CSD) with detailed experimental metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。